molecular formula C7H4N2O2S B1584843 4-Nitrobenzo[d]thiazole CAS No. 2942-08-7

4-Nitrobenzo[d]thiazole

Cat. No. B1584843
CAS RN: 2942-08-7
M. Wt: 180.19 g/mol
InChI Key: HTEFJELLZLFAQE-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

KNO3 (1.95 g, 19.3 mmol) was added portionwise to an ice-cold solution of 1,3-benzothiazole (2.0 g, 14.8 mmol) in H2SO4 (5 ml) while maintaining the temperature below 10° C. and the mixture was stirred at 0° C. for 2 h. The mixture was poured onto ice and the aqueous phase was extracted with DCM. The organic phase was washed with sat NaHCO3 solution and brine, dried (Na2SO4) and concentrated in vacuo. The residue was diluted with MeOH (15 ml) and heated under stirring at 65° C. for 1 h, on cooling the resulting precipitate was collected by filtered and washed with MeOH to give the title compound (500 mg, 38%).
Name
Quantity
1.95 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
38%

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-])=[O:2].[K+].[S:6]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[N:8]=[CH:7]1>OS(O)(=O)=O>[N+:1]([C:14]1[C:9]2[N:8]=[CH:7][S:6][C:10]=2[CH:11]=[CH:12][CH:13]=1)([O-:4])=[O:2] |f:0.1|

Inputs

Step One
Name
Quantity
1.95 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 g
Type
reactant
Smiles
S1C=NC2=C1C=CC=C2
Name
Quantity
5 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 10° C.
ADDITION
Type
ADDITION
Details
The mixture was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with DCM
WASH
Type
WASH
Details
The organic phase was washed with sat NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with MeOH (15 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated
STIRRING
Type
STIRRING
Details
under stirring at 65° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
on cooling the resulting precipitate
CUSTOM
Type
CUSTOM
Details
was collected
FILTRATION
Type
FILTRATION
Details
by filtered
WASH
Type
WASH
Details
washed with MeOH

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC2=C1N=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 18.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.